molecular formula C19H12ClNO2 B12487033 N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide

N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B12487033
M. Wt: 321.8 g/mol
InChI Key: ZMQWJKUKNOLEKO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a carboxamide group and a 2-chlorophenyl substituent. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with 2-chlorobenzoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan-2-carboxamide: Lacks the 2-chlorophenyl substituent but shares the naphthofuran core structure.

    N-(2-methylphenyl)naphtho[2,1-b]furan-2-carboxamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide: Contains a bromine atom instead of chlorine on the phenyl ring.

Uniqueness

N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

N-(2-chlorophenyl)benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C19H12ClNO2/c20-15-7-3-4-8-16(15)21-19(22)18-11-14-13-6-2-1-5-12(13)9-10-17(14)23-18/h1-11H,(H,21,22)

InChI Key

ZMQWJKUKNOLEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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